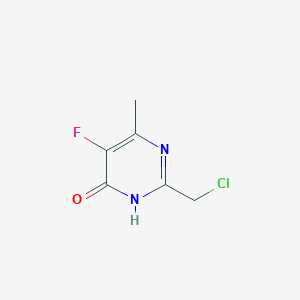
2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with chloromethyl, fluoro, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The fluoro and methyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-4-methylquinazoline: Similar in structure but with a quinazoline ring instead of a pyrimidine ring.
5-Fluoro-2-methylpyrimidine: Lacks the chloromethyl group but has similar substituents on the pyrimidine ring.
Uniqueness
2-(Chloromethyl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one is unique due to the presence of the chloromethyl group, which allows for versatile chemical modifications and interactions with biological targets. The combination of fluoro and methyl groups further enhances its chemical and biological properties, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C6H6ClFN2O |
|---|---|
Molekulargewicht |
176.57 g/mol |
IUPAC-Name |
2-(chloromethyl)-5-fluoro-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H6ClFN2O/c1-3-5(8)6(11)10-4(2-7)9-3/h2H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
JCOYZYHVZKTBLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=N1)CCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















